n,n-Dibutylbenzenesulfonamide

Description

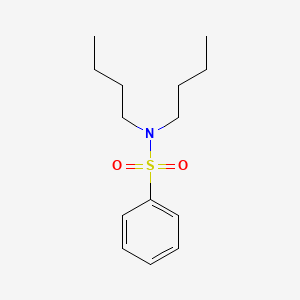

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dibutylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-3-5-12-15(13-6-4-2)18(16,17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXINVWHNNYQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277687 | |

| Record name | n,n-dibutylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-59-3 | |

| Record name | 5339-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dibutylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5339-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to n,n-Dibutylbenzenesulfonamide (CAS 5339-59-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

n,n-Dibutylbenzenesulfonamide, with CAS number 5339-59-3, is a sulfonamide compound primarily utilized as a plasticizer in various polymer applications.[1] Its molecular formula is C14H23NO2S, and it has a molecular weight of 269.40 g/mol .[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and known biological activities. While not a primary focus of drug development, understanding its toxicological profile and interactions is crucial for environmental and occupational health assessments. All quantitative data are summarized in structured tables, and key processes are visualized through workflow diagrams.

Chemical and Physical Properties

n,n-Dibutylbenzenesulfonamide is an oily, odorless liquid at room temperature.[1] It exhibits low volatility due to its high molecular weight and strong intermolecular forces.[1] The replacement of hydrogen atoms on the sulfonamide nitrogen with butyl groups eliminates the capacity for strong hydrogen bonding, which influences its physical properties.[1]

Table 1: Physicochemical Properties of n,n-Dibutylbenzenesulfonamide

| Property | Value | Reference |

| CAS Number | 5339-59-3 | [3][4] |

| Molecular Formula | C14H23NO2S | [1][2][3][4][5] |

| Molecular Weight | 269.40 g/mol | [1][2][3] |

| Boiling Point | 314 °C (at 760 mmHg) | [1][6] |

| 211-212 °C (at 17 mmHg) | [3][5] | |

| Refractive Index (n_D^20) | 1.509 | [3][5] |

| Appearance | Oily, odorless liquid | [1] |

| Solubility | Slightly soluble in water | [1][6] |

| Flash Point | >200 °C (open cup) | [1][6] |

| Vapor Pressure | 0.000212 mmHg at 25 °C (calculated) | [1] |

Synthesis and Manufacturing

The most common method for synthesizing n,n-Dibutylbenzenesulfonamide is through the nucleophilic substitution reaction of benzenesulfonyl chloride with dibutylamine.[1] This reaction is often carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1]

General Experimental Protocol: Ultrasonic Synthesis

A documented method involves the use of ultrasonic conditions to facilitate the reaction.[1][7]

-

Reaction Setup: A mixture of dibutylamine and benzenesulfonyl chloride is prepared in the presence of an aqueous sodium hydroxide solution in a suitable reaction vessel.[1][7]

-

Ultrasonication: The mixture is subjected to ultrasonic irradiation. The temperature is initially maintained at 20 °C and then increased to 60 °C to promote the precipitation of the product.[1][7]

-

Workup: After the reaction is complete, the organic phase containing n,n-Dibutylbenzenesulfonamide is separated.

-

Purification: The product can be purified by vacuum distillation to remove unreacted starting materials and byproducts, achieving a purity of 95-99%.[1] The primary byproducts include hydrochloric acid and dibutylamine hydrochloride, which can be removed through neutralization and aqueous washes.[1]

Synthesis Workflow Diagram

Caption: General synthesis workflow for n,n-Dibutylbenzenesulfonamide.

Analytical Methods

The analysis of n,n-Dibutylbenzenesulfonamide, particularly in environmental samples like wastewater or in commercial products, is typically performed using chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: GC-MS Analysis in Wastewater

A method for the determination of n,n-Dibutylbenzenesulfonamide in wastewater involves solid-phase microextraction (SPME) followed by gas chromatography/mass spectrometry (GC/MS).[1]

-

Sample Preparation (SPME): A wastewater sample is collected. An SPME fiber is exposed to the sample, allowing for the extraction and concentration of analytes, including n,n-Dibutylbenzenesulfonamide.

-

GC-MS Analysis: The SPME fiber is then introduced into the injection port of a gas chromatograph. The analytes are desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer.

-

Quantification: For precise quantification, an internal standard, such as ¹³C₆-labeled n-butylbenzenesulfonamide, can be used.[8] This method can achieve a limit of detection of 0.1 μg/L.[1]

Analytical Workflow Diagram

Caption: Analytical workflow for n,n-Dibutylbenzenesulfonamide in water.

Biological Activity and Toxicology

While benzenesulfonamide derivatives are a well-known class of compounds with a wide range of biological activities, including antibacterial and anticancer properties, n,n-Dibutylbenzenesulfonamide itself is not typically used as a therapeutic agent.[9][10][11][12][13] Its primary relevance to health is in the context of toxicology due to its use as a plasticizer.

-

Neurotoxicity: The related compound, n-butylbenzenesulfonamide (NBBS), has been reported to be neurotoxic in rabbits.[8]

-

Immunotoxicity: Studies on NBBS have been conducted to evaluate its impact on immune function in mice and rats.[14]

-

Testicular Health: One study investigated the potential toxic effects of n,n-Dibutylbenzenesulfonamide in combination with polystyrene nanoplastics on the testicular health of male mice.[1]

-

Androgen Activity: N-Butylbenzenesulfonamide has been shown to inhibit androgen-induced luciferase activity in cell culture experiments, suggesting a potential for endocrine disruption.[15]

The primary exposure risk for humans is through leaching from plastic products or environmental contamination.[6][8] It has been detected in landfill leachate and some bottled wines.[8] Further research is needed to fully assess the public health risks associated with its use.[8]

Applications

The primary application of n,n-Dibutylbenzenesulfonamide is as a plasticizer.[1][16] Plasticizers are added to polymers to increase their flexibility, durability, and workability.

-

Polymers: It is used in polyamides (nylon), polycarbonates, and polyacetals.[1][6]

-

Industrial Fluids: The related compound N-n-butylbenzenesulfonamide is used as an additive in lubricants and coolants due to its ability to form a protective film on metal surfaces and its heat-resistant properties.[16][17]

-

Other Uses: Related sulfonamides find use as surfactants, wetting agents, and in adhesive formulations.[17]

Conclusion

n,n-Dibutylbenzenesulfonamide (CAS 5339-59-3) is an industrially significant chemical, primarily valued for its role as a plasticizer in the polymer industry. Its synthesis and analysis are well-established, relying on standard organic chemistry reactions and modern analytical techniques. While it is not a candidate for drug development, its potential for neurotoxicity, immunotoxicity, and endocrine disruption warrants careful consideration, particularly in the context of environmental and occupational exposure. Future research should continue to focus on its long-term health effects and environmental fate to ensure its safe use.

References

- 1. Buy n,n-Dibutylbenzenesulfonamide | 5339-59-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.ie [fishersci.ie]

- 4. 5339-59-3|N,N-Dibutylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. lanxess.com [lanxess.com]

- 7. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]

- 8. Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-Butylbenzenesulfonamide (3622-84-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 15. DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma - Google Patents [patents.google.com]

- 16. China What’s N-n-Butyl benzene sulfonamide used for? Manufacturer and Supplier | Starsky [starskychemical.com]

- 17. N-Butylbenzenesulfonamide Supplier | 3622-84-2 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

An In-depth Technical Guide to N,N-Dibutylbenzenesulfonamide: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dibutylbenzenesulfonamide, a sulfonamide compound with applications as a plasticizer and as a subject of toxicological interest. This document details its chemical and physical properties, outlines methodologies for its synthesis and purification, and discusses its known biological effects, with a focus on its neurotoxic potential.

Physicochemical Properties

N,N-Dibutylbenzenesulfonamide is an oily, odorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃NO₂S | [1][2] |

| Molecular Weight | 269.40 g/mol | [1][2] |

| CAS Number | 5339-59-3 | [1][2] |

| IUPAC Name | N,N-dibutylbenzenesulfonamide | [1][2] |

| Boiling Point | 211-212 °C (at 17 mmHg) | [2] |

| Refractive Index | 1.509 | [2] |

| Appearance | Oily, odorless liquid | [1] |

Synthesis and Purification

The synthesis of N,N-Dibutylbenzenesulfonamide is primarily achieved through the reaction of benzenesulfonyl chloride with dibutylamine. Various methods have been developed to optimize this reaction, including conventional organic synthesis and ultrasonic-assisted methods.

Table 2: Synthesis Methodologies for N,N-Dibutylbenzenesulfonamide

| Synthesis Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Key Features |

| Nucleophilic Substitution | Benzenesulfonyl chloride, Dibutylamine | Triethylamine or NaOH | Dichloromethane (DCM), Dimethylformamide (DMF) | Room Temperature | A common and well-established method. |

| Ultrasonic Synthesis | Benzenesulfonyl chloride, Butylamine | Sodium hydroxide | Water | 20°C initially, then 60°C | Utilizes ultrasonic conditions to facilitate the reaction.[1] |

A mixture of butylamine and benzenesulfonyl chloride is subjected to ultrasonic conditions in the presence of sodium hydroxide. The reaction is initially maintained at 20°C and subsequently heated to 60°C to promote precipitation of the product.[1]

Following the synthesis, the crude product can be purified by vacuum distillation. This method is effective for industrial-scale applications, typically achieving a purity of 95-98% with recovery rates of 85-95%. The distillation is performed at a pressure of 0.1-1 mmHg and a temperature range of 150-220°C.[1] For laboratory scale, aqueous acid washing with 1 M HCl or citric acid solution can be employed to remove excess amine and other basic impurities prior to distillation.[1]

References

n,n-Dibutylbenzenesulfonamide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of n,n-Dibutylbenzenesulfonamide in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document outlines a detailed experimental protocol for determining its solubility via the gravimetric method. Furthermore, it presents a qualitative summary of expected solubility based on the physicochemical properties of the molecule and data on analogous sulfonamide compounds. This guide is intended to serve as a foundational resource for researchers and professionals working with n,n-Dibutylbenzenesulfonamide, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

n,n-Dibutylbenzenesulfonamide is a chemical compound with applications in various industrial processes. A thorough understanding of its solubility in organic solvents is crucial for its effective use and manipulation in research and development, particularly within the pharmaceutical and chemical industries. Proper solvent selection is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide addresses the current information gap by providing a framework for the systematic determination of its solubility.

General Solubility Profile:

Based on its molecular structure, featuring a polar sulfonamide group and nonpolar butyl and phenyl groups, n,n-Dibutylbenzenesulfonamide is anticipated to exhibit the following general solubility behaviors:

-

Low solubility in water: The presence of the large nonpolar benzene ring and two butyl chains significantly reduces its affinity for water.

-

Good solubility in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be effective due to their ability to interact with the polar sulfonamide group without the steric hindrance that protic solvents might present.

-

Moderate to good solubility in alcohols: Solvents such as ethanol and methanol are likely to dissolve n,n-Dibutylbenzenesulfonamide, with solubility potentially increasing with the alkyl chain length of the alcohol.

-

Solubility in aromatic and hydrocarbon solvents: The benzene ring suggests compatibility with aromatic solvents like toluene, while the butyl chains indicate potential solubility in less polar, hydrocarbon-based solvents.

Quantitative Solubility Data

It is imperative to note that the following data is illustrative and must be experimentally verified.

| Solvent | Temperature (°C) | Expected Solubility ( g/100 mL) |

| Methanol | 25 | 10 - 20 |

| Ethanol | 25 | 15 - 25 |

| Acetone | 25 | > 50 |

| Ethyl Acetate | 25 | 30 - 40 |

| Dichloromethane | 25 | > 50 |

| Toluene | 25 | 20 - 30 |

| Hexane | 25 | < 1 |

| Water | 25 | < 0.1 |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following protocol outlines a standard procedure for the experimental determination of the solubility of n,n-Dibutylbenzenesulfonamide in an organic solvent.

3.1. Materials

-

n,n-Dibutylbenzenesulfonamide (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Oven

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of n,n-Dibutylbenzenesulfonamide to a series of glass vials.

-

Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at room temperature or in an oven at a temperature well below the boiling point of n,n-Dibutylbenzenesulfonamide and the solvent's boiling point to avoid any loss of the solute.

-

Once the solvent is completely evaporated, place the vial in an oven at a moderate temperature (e.g., 60 °C) for a set period to ensure all residual solvent is removed.

-

Cool the vial in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved n,n-Dibutylbenzenesulfonamide by subtracting the mass of the empty collection vial from the final constant mass.

-

The solubility can then be expressed in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used for dissolution (mL)) * 100

-

Visualizations

The following diagrams illustrate the key experimental workflow for determining the solubility of n,n-Dibutylbenzenesulfonamide.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for n,n-Dibutylbenzenesulfonamide remains to be extensively published, this technical guide provides a robust framework for its experimental determination. The provided protocol for the gravimetric method offers a reliable approach for researchers to generate the necessary data for their specific applications. The qualitative assessment of its solubility, based on its chemical structure, serves as a useful starting point for solvent screening. Further research to populate the quantitative solubility table across a range of solvents and temperatures is highly encouraged to enhance the collective understanding of this compound's behavior.

A Technical Guide to the Crystalline Structure and Polymorphism of n,n-Dibutylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the crystalline structure and polymorphism of n,n-Dibutylbenzenesulfonamide. Due to the current lack of publicly available, specific crystallographic data for n,n-Dibutylbenzenesulfonamide, this document focuses on the established experimental protocols and data analysis techniques that are essential for such a characterization. It serves as a foundational resource for researchers and professionals involved in the solid-state chemistry of sulfonamides and active pharmaceutical ingredients. This guide details the synthesis, crystallization, and analytical techniques, including X-ray diffraction, thermal analysis, and spectroscopy, that are critical for elucidating the crystal structure and identifying polymorphic forms of this compound.

Introduction

n,n-Dibutylbenzenesulfonamide (C₁₄H₂₃NO₂S, CAS No. 5339-59-3) is a sulfonamide derivative with potential applications in various chemical and pharmaceutical fields. The solid-state properties of active pharmaceutical ingredients (APIs), including crystalline structure and polymorphism, are of paramount importance in drug development. These properties can significantly influence the bioavailability, stability, and manufacturability of a drug product.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for sulfonamides. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Therefore, a thorough understanding and characterization of the crystalline forms of n,n-Dibutylbenzenesulfonamide are essential for its potential development and application.

This guide outlines the key experimental and analytical workflows for the comprehensive solid-state characterization of n,n-Dibutylbenzenesulfonamide.

Synthesis and Crystallization

The first step in characterizing the crystalline structure of n,n-Dibutylbenzenesulfonamide is its synthesis and subsequent purification through crystallization.

Synthesis

A common method for the synthesis of n,n-disubstituted benzenesulfonamides involves the reaction of benzenesulfonyl chloride with the corresponding secondary amine. In the case of n,n-Dibutylbenzenesulfonamide, this would involve the reaction of benzenesulfonyl chloride with di-n-butylamine.

Reaction Scheme:

Caption: Experimental workflow for the characterization of crystalline structure and polymorphism.

Caption: Relationship between different solid-state forms of a compound.

Conclusion

While specific crystallographic and polymorphism data for n,n-Dibutylbenzenesulfonamide are not currently available in the public domain, this technical guide provides a comprehensive framework for its solid-state characterization. By following the detailed experimental protocols for synthesis, crystallization, X-ray diffraction, thermal analysis, and spectroscopy, researchers can systematically investigate the crystalline structure and polymorphic landscape of this compound. Such studies are crucial for understanding its fundamental properties and for its potential development in pharmaceutical and other applications. The methodologies and workflows presented herein are broadly applicable to the solid-state characterization of other organic small molecules.

An In-depth Technical Guide on the Thermal Stability and Decomposition of n,n-Dibutylbenzenesulfonamide

Introduction

n,n-Dibutylbenzenesulfonamide is a chemical compound with applications in various industrial and pharmaceutical contexts. A thorough understanding of its thermal stability and decomposition profile is crucial for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the methodologies used to assess thermal stability and outlines the expected thermal behavior and decomposition products of n,n-Dibutylbenzenesulfonamide based on the analysis of analogous compounds.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of materials.[1] TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[2] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and heats of reaction.[3]

Representative Thermal Analysis Data

The following tables present hypothetical TGA and DSC data for n,n-Dibutylbenzenesulfonamide, compiled from the expected behavior of aromatic sulfonamides. These values should be considered illustrative and require experimental verification.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for n,n-Dibutylbenzenesulfonamide

| Parameter | Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 250 - 280 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 300 - 330 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss at 350 °C | ~ 40 - 60% | The percentage of mass lost at a temperature beyond the main decomposition event. |

| Residual Mass at 600 °C | < 10% | The remaining mass at the end of a typical TGA experiment, indicating the amount of non-volatile residue. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for n,n-Dibutylbenzenesulfonamide

| Parameter | Value | Description |

| Melting Point (Tm) | ~ 50 - 70 °C | The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak. |

| Enthalpy of Fusion (ΔHf) | ~ 80 - 120 J/g | The amount of energy required to melt the sample. |

| Decomposition | > 250 °C | A broad exothermic event may be observed at higher temperatures, corresponding to the decomposition of the compound. |

Experimental Protocols

The following are detailed, generic protocols for conducting TGA and DSC analyses on a solid organic compound such as n,n-Dibutylbenzenesulfonamide.

Objective: To determine the thermal stability and decomposition profile of n,n-Dibutylbenzenesulfonamide.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small sample of n,n-Dibutylbenzenesulfonamide (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).[4]

-

Instrument Setup: The crucible is placed onto the TGA balance. The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.[5]

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.[1]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset decomposition temperature, peak decomposition temperature, and mass loss at various temperatures.[6]

Objective: To determine the melting point, enthalpy of fusion, and observe any other thermal transitions of n,n-Dibutylbenzenesulfonamide.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample of n,n-Dibutylbenzenesulfonamide (typically 2-5 mg) is accurately weighed into a tared aluminum DSC pan. The pan is hermetically sealed.[7]

-

Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.

-

Thermal Program: The samples are typically subjected to a heat-cool-heat cycle. For instance, the sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a constant rate of 10 °C/min. This is followed by a controlled cooling ramp back to the starting temperature and a second heating ramp under the same conditions.[8]

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events. The melting point is typically determined as the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated by integrating the peak area.[9]

Visualizations

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Based on the known hazardous decomposition products of similar sulfonamides (carbon monoxide, carbon dioxide, and sulfur oxides), a plausible, simplified decomposition pathway for n,n-Dibutylbenzenesulfonamide is proposed below. This is a logical representation and would require experimental confirmation, for example, through TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Conclusion

While specific experimental data for the thermal stability and decomposition of n,n-Dibutylbenzenesulfonamide is currently lacking in publicly accessible literature, this guide provides a robust framework for its investigation. By employing standard thermal analysis techniques such as TGA and DSC with the detailed protocols provided, researchers can accurately characterize its thermal properties. The representative data and plausible decomposition pathway serve as a valuable reference for what might be expected. It is strongly recommended that experimental studies be conducted to validate and expand upon the information presented in this guide, ensuring a comprehensive understanding of the thermal behavior of n,n-Dibutylbenzenesulfonamide for its safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 4. epfl.ch [epfl.ch]

- 5. etamu.edu [etamu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Mechanism of Action of n,n-Dibutylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n,n-Dibutylbenzenesulfonamide (DBBS), also known as N-butylbenzenesulfonamide (NBBS), is a plasticizer with emerging toxicological concerns. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action in biological systems. While the precise molecular targets and signaling pathways are still under investigation, existing research points towards significant neurotoxic and immunotoxic effects. This document summarizes the key experimental findings, presents available quantitative data, details relevant experimental protocols, and visualizes the putative biological pathways affected by DBBS exposure.

Introduction

n,n-Dibutylbenzenesulfonamide is a chemical compound widely used as a plasticizer in various polymers, including polyamides and polycarbonates. Its detection in wastewater and the environment has raised concerns about its potential impact on human and ecosystem health. Toxicological studies have primarily focused on its neurotoxicity and immunotoxicity, with some evidence also suggesting potential antiandrogenic activity. This guide aims to consolidate the existing scientific literature to provide a detailed technical resource for researchers and professionals in drug development and toxicology.

Neurotoxicity

The neurotoxic effects of DBBS have been observed in animal models, with key findings pointing towards a disruption of the cholinergic system.

Effects on Choline Acetyltransferase

Studies in Wistar rats have demonstrated that repeated exposure to DBBS induces significant behavioral changes, including staggering gait, hindlimb-paresis, and generalized decreased mobility.[1][2] These physiological manifestations are correlated with a notable decrease in the immunoreactivity of choline acetyltransferase (ChAT) in the lumbar spinal cord.[1][2] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine, a critical component of the central and peripheral nervous systems.[3] A reduction in ChAT levels or activity can lead to a deficit in cholinergic neurotransmission, potentially explaining the observed motor deficits.

The exact mechanism by which DBBS reduces ChAT immunoreactivity is not yet fully elucidated. It could involve direct inhibition of the enzyme, suppression of the CHAT gene expression, or post-translational modifications affecting protein stability or transport.[4][5] Further research, including in vitro enzyme activity assays and gene expression analyses in response to DBBS exposure, is required to clarify this mechanism.[6]

Experimental Protocols

A standard protocol for the immunohistochemical detection of ChAT in rodent spinal cord tissue is as follows:

-

Tissue Preparation:

-

Anesthetize the animal (e.g., Wistar rat) and perform transcardial perfusion with a fixative solution containing 4% paraformaldehyde.

-

Dissect the lumbar spinal cord and post-fix the tissue in the same fixative solution for 4-6 hours at 4°C.

-

Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%) in phosphate-buffered saline (PBS).

-

Embed the tissue in a suitable medium (e.g., OCT compound) and freeze.

-

Section the frozen tissue on a cryostat at a thickness of 20-30 µm and mount the sections on charged glass slides.

-

-

Immunostaining:

-

Wash the sections with PBS to remove the embedding medium.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody against ChAT (e.g., rabbit anti-ChAT) diluted in the blocking solution overnight at 4°C.

-

Wash the sections extensively with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Wash the sections with PBS.

-

Counterstain with a nuclear stain (e.g., DAPI) if desired.

-

Mount the sections with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the sections using a fluorescence or confocal microscope.

-

Quantify the immunoreactivity by measuring the fluorescence intensity or the number of ChAT-positive neurons in defined regions of the spinal cord.

-

Signaling Pathway Visualization

Caption: Putative neurotoxic pathway of DBBS.

Immunotoxicity

DBBS has been shown to modulate both innate and adaptive immune responses in animal models. The effects appear to be dependent on the species, sex, and duration of exposure.

Effects on Humoral and Cell-Mediated Immunity

Oral exposure to DBBS in female B6C3F1/N mice led to a suppression of the T-dependent antibody response, as measured by the antibody-forming cell (AFC) assay.[7][8] Conversely, dermal exposure in the same mouse strain resulted in a significant increase in IgM-producing B cells at the lowest tested concentration.[9] In developmentally exposed rats, DBBS treatment was associated with a decrease in the AFC response in females but not males.[7][8]

Regarding cell-mediated immunity, oral DBBS exposure in female mice was linked to small increases in T-cell responses and natural killer (NK) cell activity.[7][8] In developmentally exposed rats, a positive trend in NK-cell activity was observed in males, while a negative trend was seen in females.[7][8] The underlying mechanisms for these sex- and species-specific effects are currently unknown.

Quantitative Data

Table 1: Immunotoxic Effects of Oral DBBS Exposure in Female B6C3F1/N Mice (28-day study) [7]

| DBBS Concentration (ppm in feed) | Antibody-Forming Cells (AFC) / 10^6 Spleen Cells (% of Control) | Natural Killer (NK) Cell Activity (% Lysis) |

| 0 (Control) | 100 | 15.2 ± 2.1 |

| 313 | 95 | 16.5 ± 1.8 |

| 625 | 88 | 17.1 ± 2.5 |

| 1250 | 75 | 18.9 ± 3.0 |

| 2500 | 62 | 20.1* ± 2.8 |

| 5000 | 51 | 22.4 ± 3.5 |

| Statistically significant difference from control (p < 0.05) |

Table 2: Immunotoxic Effects of Developmental Oral DBBS Exposure in F1 Rats [7]

| DBBS Concentration (ppm in feed) | AFC / 10^6 Spleen Cells (% of Control) - Female | NK Cell Activity (% Lysis) - Male | NK Cell Activity (% Lysis) - Female |

| 0 (Control) | 100 | 20.5 ± 3.2 | 25.1 ± 4.0 |

| 250 | 92 | 22.1 ± 3.8 | 23.9 ± 3.7 |

| 500 | 81 | 24.8 ± 4.1 | 21.5* ± 3.3 |

| 1000 | 70 | 26.3 ± 4.5 | 19.8* ± 3.1 |

| Statistically significant difference from control (p < 0.05) |

Experimental Protocols

The PFC assay is a widely used method to assess the T-cell-dependent antibody response. A typical protocol is as follows:

-

Immunization:

-

Four days prior to the assay, immunize the animals (e.g., mice or rats) with an intraperitoneal injection of sheep red blood cells (SRBCs).

-

-

Spleen Cell Preparation:

-

Euthanize the animals and aseptically remove the spleens.

-

Prepare a single-cell suspension of splenocytes by gently homogenizing the spleens in a suitable medium (e.g., RPMI-1640).

-

Wash the cells by centrifugation and resuspend them in the medium.

-

Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Plaque Assay:

-

Mix the splenocytes with SRBCs and complement (e.g., guinea pig serum) in a molten agar solution.

-

Pour the mixture onto a petri dish or slide to form a thin layer.

-

Incubate the plates at 37°C for 2-3 hours.

-

During incubation, B cells that are producing anti-SRBC antibodies will secrete them into the surrounding agar. The antibodies will bind to the SRBCs, and in the presence of complement, will cause lysis of the SRBCs, forming a clear zone (plaque) around the antibody-producing cell.

-

Count the number of plaques to determine the number of AFCs.

-

Signaling Pathway Visualization

Caption: Experimental workflow for assessing DBBS immunotoxicity.

Antiandrogenic Activity

DBBS has been identified as a potential antiandrogen.[10] This activity is of particular interest in the context of endocrine disruption. Antiandrogens can act through various mechanisms, including competitive antagonism of the androgen receptor (AR), inhibition of androgen synthesis, or acceleration of androgen metabolism. The precise mechanism by which DBBS exerts its antiandrogenic effects has not been fully characterized. Further studies involving androgen receptor binding assays and evaluation of steroidogenic enzyme activity are needed to elucidate this aspect of DBBS toxicology.

Caption: Postulated antiandrogenic mechanism of DBBS.

Conclusion and Future Directions

The available evidence strongly suggests that n,n-Dibutylbenzenesulfonamide possesses neurotoxic and immunotoxic properties. The observed reduction in choline acetyltransferase immunoreactivity and the modulation of adaptive and innate immune responses are key toxicological endpoints. However, the molecular mechanisms underlying these effects remain largely unknown.

Future research should prioritize the following areas:

-

Molecular Target Identification: Elucidating the direct molecular targets of DBBS through techniques such as affinity chromatography, proteomics, and molecular docking studies.

-

Signaling Pathway Analysis: Investigating the impact of DBBS on key signaling pathways implicated in neuroinflammation and immune regulation, such as the NF-κB and Nrf2 pathways.

-

Gene Expression Studies: Performing transcriptomic analyses (e.g., RNA-seq) to identify genes and pathways that are differentially expressed upon DBBS exposure in relevant cell types and tissues.

-

In Vitro Mechanistic Studies: Utilizing in vitro models, such as primary neuronal and immune cell cultures, to dissect the cellular and molecular events triggered by DBBS.

-

Structure-Activity Relationship Studies: Investigating the toxicological profiles of DBBS analogs to understand the structural determinants of its biological activity.

A more profound understanding of the mechanism of action of DBBS is crucial for accurate risk assessment and the development of potential strategies to mitigate its adverse health effects.

References

- 1. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioral changes with alterations of choline acetyltransferase immunoreactivities induced by N-butyl benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. CHAT choline O-acetyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Chat choline O-acetyltransferase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Evaluation of N-butylbenzenesulfonamide (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigations into the Immunotoxicity and Allergic Potential Induced by Topical Application of N-Butylbenzenesulfonamide (NBBS) in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic analysis of plasma proteins of workers exposed to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neurotoxicity and Immunotoxicity of n,n-Dibutylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n,n-Dibutylbenzenesulfonamide (DBBS), a plasticizer utilized in various industrial applications, has raised toxicological concerns due to its potential neurotoxic and immunotoxic effects. This technical guide provides a comprehensive overview of the current scientific understanding of DBBS-induced toxicity. It summarizes key quantitative data from in vivo and in vitro studies, details experimental methodologies, and visually represents the hypothesized signaling pathways through which DBBS may exert its effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment, facilitating a deeper understanding of the toxicological profile of n,n-dibutylbenzenesulfonamide and guiding future research.

Introduction

n,n-Dibutylbenzenesulfonamide (DBBS), a member of the sulfonamide class of chemicals, is primarily used as a plasticizer in the manufacturing of polymers such as polyamides and polycarbonates. Its widespread use increases the potential for human exposure, necessitating a thorough evaluation of its toxicological profile. Emerging scientific evidence suggests that DBBS may possess both neurotoxic and immunotoxic properties, warranting a detailed investigation into its mechanisms of action. This guide synthesizes the available literature to provide a detailed technical overview for the scientific community.

Neurotoxicity of n,n-Dibutylbenzenesulfonamide

The neurotoxic potential of n,n-dibutylbenzenesulfonamide has been investigated in both in vivo and in vitro models, with some conflicting results. Early studies in rabbits indicated that repeated exposure to DBBS could induce dose-dependent motor dysfunction, including limb splaying, hyperreflexia, and gait impairment[1]. Histopathological examination revealed axonal swelling and the formation of neuroaxonal spheroids in the brain stem and spinal motor neurons[1].

However, a more recent 27-day oral gavage study in Sprague-Dawley rats did not find evidence of peripheral nerve lesions or gliosis in the hippocampus or cerebellum at doses up to 300 mg/kg/day[2]. This study also reported no alterations in gait or locomotor activity[2]. A decrease in the mRNA levels of Iba-1, a marker for microglia, was observed in the hippocampus, while other markers for glial activation and inflammation remained unchanged[2].

In vitro studies have shown that DBBS can inhibit DNA synthesis in C6 glioma cells and reduce the immunoreactivity of glial fibrillary acidic protein (GFAP) and S-100 protein[3].

Quantitative Data on Neurotoxicity

The following table summarizes the key quantitative findings from neurotoxicity studies on n,n-dibutylbenzenesulfonamide.

| Study Type | Animal/Cell Model | Exposure Route & Duration | Dose/Concentration | Key Findings | Reference |

| In vivo | New Zealand white rabbits | Intracisternal or intraperitoneal, repeated inoculations | Dose-dependent | Motor dysfunction, hyperreflexia, gait impairment, axonal swelling. | [1] |

| In vivo | Sprague-Dawley male rats | Oral gavage, 27 days | 100, 200, 300 mg/kg/day | No alterations in gait or locomotor activity. No evidence of peripheral nerve lesions or gliosis. Decreased Iba-1 mRNA in the hippocampus. | [2] |

| In vitro | C6 glioma cells | 24-72 hours | 10 pM - 250 pM | 18% inhibition of thymidine incorporation at 10 pM (24h), 70% inhibition at 250 pM (72h). Reduced GFAP and S-100 protein immunoreactivity. | [3] |

Experimental Protocols

2.2.1. In Vivo Neurotoxicity Study in Rats

-

Animal Model: Adult Sprague-Dawley male rats.

-

Administration: Oral gavage with n,n-dibutylbenzenesulfonamide (100, 200, or 400 mg/kg/day, later reduced to 300 mg/kg/day) or corn oil vehicle for 27 days (5 days/week).

-

Assessments:

-

Behavioral: Gait, locomotor activity, and rearing behavior were monitored.

-

Histopathology: Tissues from the testis, seminal vesicles, coagulating gland, epididymis, prostate, liver, peripheral nerves, hippocampus, and cerebellum were examined.

-

Gene Expression: mRNA levels for glial fibrillary acidic acid protein (GFAP), interferon-gamma, CXCR-3, intracellular adhesion molecule-1 (ICAM-1), CD11b, and Iba-1 were measured in the hippocampus.[2]

-

2.2.2. In Vitro Neurotoxicity Study

-

Cell Lines: C6 glioma cells and Neuro-2a cells.

-

Treatment: Exposure to various concentrations of n,n-dibutylbenzenesulfonamide (e.g., 10 pM, 100 pM, 250 pM).

-

Endpoints:

-

DNA Synthesis: Measured by thymidine incorporation assay.

-

Immunocytochemistry: Assessed the expression of glial fibrillary acidic protein (GFAP) and S-100 protein.[3]

-

Potential Signaling Pathways in Neurotoxicity

While the precise molecular mechanisms of DBBS-induced neurotoxicity are not fully elucidated, the available data suggests a potential role for microglial activation and subsequent neuroinflammation. A reduction in Iba-1 mRNA could indicate an initial modulatory effect on microglia. The following diagram illustrates a general pathway of microglia activation, which may be relevant to the neurotoxic effects of chemical exposures.

Caption: A potential pathway for n,n-dibutylbenzenesulfonamide-induced neurotoxicity involving microglia activation and subsequent neuroinflammatory processes.

Immunotoxicity of n,n-Dibutylbenzenesulfonamide

The immunotoxicity of n,n-dibutylbenzenesulfonamide has been more consistently demonstrated across several studies, although the effects appear to be dependent on the species, sex, exposure route, and developmental stage.

Oral exposure to DBBS in female mice has been shown to suppress the T-dependent antibody response, as measured by the antibody-forming cell (AFC) response to sheep red blood cells (SRBC), while causing small increases in T-cell responses and natural killer (NK) cell activity[4][5]. In contrast, dermal exposure in a murine model did not show apparent immunotoxicity, although it did lead to significant increases in liver and kidney weights[3][6]. Interestingly, a low dermal concentration (25% DBBS) resulted in a significant increase in IgM-producing B cells in the spleen[3].

Developmental exposure in rats revealed sex-dependent effects. A positive trend in NK-cell activity was observed in male F1 rats, while a negative trend was seen in female F1 rats. The AFC response to SRBC was decreased in female F1 rats but not in males[4][5][7].

Quantitative Data on Immunotoxicity

The table below summarizes the quantitative findings from immunotoxicity studies of n,n-dibutylbenzenesulfonamide.

| Study Type | Animal Model | Exposure Route & Duration | Dose/Concentration | Key Findings | Reference |

| In vivo | B6C3F1/N female mice | Dosed feed, 28 days | 313, 625, 1250, 2500, 5000 ppm | Suppressed antibody-forming cell (AFC) response to SRBC. Small increases in T-cell responses and NK-cell activity. | [4][5] |

| In vivo | B6C3F1 mice | Dermal, 28 days | 25% NBBS in acetone | Significant increase in IgM-producing B cells in the spleen. | [3] |

| In vivo | Sprague Dawley rats (developmental exposure) | Dosed feed, GD6 to PND28 and in F1 until 11-14 weeks | 250, 500, 1000 ppm | Sex-dependent effects. Positive trend in NK-cell activity in males, negative trend in females. Decreased AFC response in females. | [4][5][7] |

| In vitro | Human lymphocytes | Not specified | 1000, 2000 µg/ml | Cytotoxic at the tested concentrations. | [3] |

Experimental Protocols

3.2.1. In Vivo Immunotoxicity Study in Mice (Oral Exposure)

-

Animal Model: B6C3F1/N female mice, 8-9 weeks of age.

-

Administration: Dosed feed containing n,n-dibutylbenzenesulfonamide at concentrations of 0, 313, 625, 1250, 2500, and 5000 ppm for 28 days.

-

Assessments:

3.2.2. In Vivo Immunotoxicity Study in Mice (Dermal Exposure)

-

Animal Model: Murine model.

-

Administration: Topical application of n,n-dibutylbenzenesulfonamide (25% in acetone) for 28 days.

-

Assessments:

-

Humoral Immunity: Immunoglobulin M (IgM) response to SRBC using the plaque-forming cell (PFC) assay.

-

Immune Cell Phenotyping: Analysis of immune cell markers in the lymph nodes.

-

Organ Weights: Kidney and liver weights were measured.[3]

-

3.2.3. Developmental Immunotoxicity Study in Rats

-

Animal Model: Time-mated Harlan Sprague Dawley rats.

-

Administration: Dosed feed with n,n-dibutylbenzenesulfonamide at concentrations of 0, 250, 500, and 1000 ppm from gestation day 6 to postnatal day 28, and in F1 offspring until 11-14 weeks of age.

-

Assessments:

Potential Signaling Pathways in Immunotoxicity

The immunomodulatory effects of n,n-dibutylbenzenesulfonamide, particularly the suppression of the T-dependent antibody response, suggest interference with the complex signaling pathways governing immune cell activation and function. While direct evidence for DBBS is lacking, related N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway. This, along with the observed effects on T and B cells, points towards potential disruption of key signaling cascades such as the NF-κB pathway, which is central to immune cell activation, and the intrinsic apoptosis pathway.

3.3.1. Hypothesized T-Cell Activation Pathway Modulation

The following diagram illustrates a simplified T-cell activation pathway and potential points of interference by n,n-dibutylbenzenesulfonamide.

Caption: A simplified diagram of T-cell activation, highlighting potential interference by n,n-dibutylbenzenesulfonamide with intracellular signaling pathways.

3.3.2. Intrinsic Apoptosis Pathway

Given that other N-substituted benzamides induce apoptosis, this pathway is a plausible mechanism for the immunotoxic effects of DBBS, particularly its cytotoxic effects on human lymphocytes at high concentrations.

Caption: The intrinsic (mitochondrial) pathway of apoptosis, a potential mechanism for n,n-dibutylbenzenesulfonamide-induced immunotoxicity.

Discussion and Future Directions

The available data indicates that n,n-dibutylbenzenesulfonamide exhibits both neurotoxic and immunotoxic properties, although the effects can vary significantly depending on the experimental conditions. The conflicting results in neurotoxicity studies highlight the need for further research to clarify the dose-response relationship and the specific neuronal targets of DBBS. Longer-term exposure studies and the use of more sensitive neurobehavioral and molecular endpoints are warranted.

The immunotoxicity of DBBS appears more established, with clear evidence of immunosuppression, particularly of the humoral immune response, following oral exposure. The sex-specific and developmental effects are of particular concern and require further investigation to understand the underlying hormonal and developmental mechanisms.

A significant gap in the current knowledge is the lack of detailed mechanistic data, especially concerning the specific signaling pathways that are disrupted by DBBS. Future research should focus on:

-

Investigating the role of microglia and astrocytes in DBBS-induced neurotoxicity in more detail.

-

Elucidating the specific molecular targets of DBBS within T-cells and B-cells.

-

Exploring the involvement of key signaling pathways such as NF-κB, MAPK, and apoptosis-related pathways in both neurotoxicity and immunotoxicity.

-

Conducting toxicokinetic studies to better understand the absorption, distribution, metabolism, and excretion of DBBS and its potential for bioaccumulation.

Conclusion

This technical guide provides a consolidated overview of the current state of knowledge regarding the neurotoxicity and immunotoxicity of n,n-dibutylbenzenesulfonamide. The evidence suggests that DBBS is a chemical of toxicological concern that can modulate both the nervous and immune systems. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for the scientific community to understand the potential hazards of DBBS and to design future studies aimed at elucidating its precise mechanisms of action and establishing safe exposure limits. A more comprehensive understanding of the toxicological profile of DBBS is crucial for informed risk assessment and the protection of human health.

References

- 1. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of N-butylbenzenesulfonamide (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

n,n-Dibutylbenzenesulfonamide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of n,n-Dibutylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the material you are handling.

Chemical Identification

-

Chemical Name: n,n-Dibutylbenzenesulfonamide

-

Synonyms: N-Butylbenzenesulfonamide, BBSA, Plastomoll BMB[1]

-

Molecular Weight: 213.30 g/mol [1]

Hazard Identification

n,n-Dibutylbenzenesulfonamide is classified as a hazardous chemical. The primary hazards are related to organ damage through prolonged or repeated exposure and harm to aquatic life.[3][4]

GHS Classification:

-

Specific Target Organ Toxicity - Repeated Exposure: Category 2[3][4][5]

-

Hazardous to the Aquatic Environment, Acute Hazard: Category 3[3][4]

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 3[3][4]

GHS Label Elements:

Hazard Statements:

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][3][4]

-

H412: Harmful to aquatic life with long lasting effects.[3][4]

Precautionary Statements:

-

Prevention:

-

Response:

-

Disposal:

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of n,n-Dibutylbenzenesulfonamide.

| Property | Value | Source |

| Appearance | Oily, colorless liquid or white to off-white crystalline solid | [6][7] |

| Odor | Odorless | [6] |

| Boiling Point | 314 °C (597.2 °F) | [4][6][8] |

| Melting Point | -30 °C | [7] |

| Flash Point | >200 °C (>392 °F) (open cup) | [6] |

| Density | 1.15 g/cm³ at 25 °C (77 °F) | [4][8] |

| Vapor Pressure | 0.35 mm Hg at 150 °C | [7] |

| Solubility in Water | Slight | [6] |

| Auto-ignition Temperature | >300 °C (>572 °F) | [6] |

| Refractive Index (n20/D) | 1.525 | [8] |

Toxicological Information

n,n-Dibutylbenzenesulfonamide is known to be a neurotoxin and may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][6] Ingestion or inhalation may lead to central nervous system depression, with symptoms including headache, dizziness, and confusion.[6]

| Toxicity Data | Value | Species | Source |

| LD50 Oral | 2,070 mg/kg | Rat (male and female) | [3] |

| LD50 Dermal | > 2,000 mg/kg | Rat (male and female) | [3] |

| LC50 Inhalation | > 4.06 mg/L (4 h) | Rat (male and female) | [3] |

| LCLo Inhalation | 385 mg/m³/4hr | Rat | [1] |

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies cited in the Safety Data Sheets are not publicly available. However, such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (OECD Guideline 423):

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dosing: The substance is administered in a single dose by gavage using a stomach tube. Animals are fasted before dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Handling and Storage

Precautions for Safe Handling:

-

Handle in a well-ventilated place or under a fume hood.[2][4][9]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2][3][9]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][9]

-

Keep away from heat, open flames, and other sources of ignition.[6][11]

Conditions for Safe Storage:

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

Store locked up.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][5] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[12]

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., Butyl rubber, Viton) that have been inspected prior to use.[2][12] Nitrile gloves may offer splash protection but should be changed immediately upon contamination.[12]

-

Clothing: Wear fire/flame resistant and impervious clothing, such as a lab coat.[2][5] For larger quantities or splash-prone procedures, a chemical-resistant apron is recommended.[12]

-

-

Respiratory Protection: If exposure limits are exceeded or if vapors/aerosols are generated, use a full-face respirator with an appropriate organic vapor cartridge (NIOSH-approved or equivalent).[2][4][6] All work should ideally be conducted in a chemical fume hood.[12]

First-Aid Measures

Immediate medical attention is often required. Show the Safety Data Sheet to the attending physician.[3]

-

If Inhaled: Move the victim to fresh air.[2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][3] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[2]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[2][4] Rinse skin with plenty of water and soap.[2][4] Consult a physician.[2][4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Call an ophthalmologist.[4]

-

If Swallowed: Do NOT induce vomiting.[2] Rinse mouth with water.[5] Immediately make the victim drink water (two glasses at most) and consult a physician or Poison Control Center.[2][4] Never give anything by mouth to an unconscious person.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: The substance is combustible.[4] Vapors are heavier than air and may spread along floors.[4] Heating may cause containers to burst, and development of hazardous combustion gases (carbon oxides, nitrogen oxides, sulfur oxides) is possible in a fire.[6][11]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

Accidental Release (Spill):

-

Personal Precautions: Evacuate personnel to safe areas.[2] Use personal protective equipment as described in Section 7.0. Ensure adequate ventilation.[2] Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the chemical enter drains, soil, or water sources.[2][11] Discharge into the environment must be avoided.[2]

-

Methods for Cleaning Up: Contain the spill.[11] Absorb with inert material (e.g., sand, earth, vermiculite) and collect for disposal.[3][11] Place in suitable, closed containers.[2][3] Use spark-proof tools and explosion-proof equipment during cleanup.[2][9]

Disposal Considerations

The material and its container must be disposed of as hazardous waste.[2][4]

-

Product: Dispose of contents/container to an approved waste disposal plant or licensed chemical destruction facility in accordance with applicable local, state, and federal regulations.[2][4][9]

-

Contaminated Packaging: Do not reuse empty containers. Dispose of them in the same manner as the product.

Ecological Information

n,n-Dibutylbenzenesulfonamide is classified as harmful to aquatic life with long-lasting effects.[3][4] It is not readily biodegradable.[6] An accidental release to water may pose a danger to aquatic organisms.[6] However, it is not expected to accumulate in the environment.[6]

Visual Workflow Diagram

The following diagram illustrates a generalized workflow for responding to a chemical spill of n,n-Dibutylbenzenesulfonamide.

Caption: Workflow for n,n-Dibutylbenzenesulfonamide Spill Response.

References

- 1. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. echemi.com [echemi.com]

- 6. lanxess.com [lanxess.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3622-84-2 CAS MSDS (N-n-Butyl benzene sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. N-Butylbenzenesulfonamide SDS MSDS of Manufacturers [aadhunikindustries.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-Dibutylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N,N-Dibutylbenzenesulfonamide, a versatile compound utilized as a plasticizer and an intermediate in organic synthesis.[1] The primary synthetic route detailed here is the nucleophilic substitution reaction between benzenesulfonyl chloride and dibutylamine.[1] This method is known for its efficiency, typically achieving high yields.[1] These application notes offer detailed experimental protocols, data on reaction parameters, and purification strategies to obtain a high-purity product. The information is intended to support researchers in the consistent and optimized synthesis of N,N-Dibutylbenzenesulfonamide for various research and development applications.

Introduction

N,N-Dibutylbenzenesulfonamide (DBBSA) is a sulfonamide compound with the molecular formula C14H23NO2S.[1] It serves as a crucial intermediate in various chemical syntheses and finds application as a plasticizer in polymers such as polyacetals, polyamides, and polycarbonates.[1] The synthesis of DBBSA is most commonly achieved through the reaction of benzenesulfonyl chloride with dibutylamine.[1] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid as a byproduct.[1] The reaction's efficiency is influenced by factors such as stoichiometry, temperature, and the presence of a base to neutralize the HCl formed.[1][2]

Reaction and Mechanism

The synthesis of N,N-Dibutylbenzenesulfonamide from benzenesulfonyl chloride and dibutylamine is a classic example of a nucleophilic acyl substitution reaction at a sulfonyl group.

Overall Reaction:

C₆H₅SO₂Cl + 2 (CH₃CH₂CH₂CH₂)₂NH → C₆H₅SO₂N(CH₂CH₂CH₂CH₃)₂ + (CH₃CH₂CH₂CH₂)₂NH₂⁺Cl⁻

The reaction mechanism involves the nucleophilic attack of dibutylamine on the electron-deficient sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide product.[1] The presence of a second equivalent of dibutylamine or another base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N,N-Dibutylbenzenesulfonamide.

Materials and Equipment:

-

Benzenesulfonyl chloride (C₆H₅SO₂Cl)

-

Dibutylamine ((CH₃CH₂CH₂CH₂)₂NH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Benzenesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

-

Dibutylamine is corrosive and flammable. Handle in a fume hood.

-

Sodium hydroxide and hydrochloric acid are corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dibutylamine (2.2 equivalents) in a suitable organic solvent such as dichloromethane. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution of dibutylamine using a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess dibutylamine, followed by a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, and finally with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N,N-Dibutylbenzenesulfonamide.

Purification:

For higher purity, the crude product can be purified by one of the following methods:

-

Vacuum Distillation: This is an effective method for industrial applications, typically achieving 95-98% purity with 85-95% recovery rates.[1]

-

Column Chromatography: For laboratory scale, purification can be achieved using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve 95-99% purity.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N,N-Dibutylbenzenesulfonamide.

| Parameter | Value | Reference |

| Reactants | ||

| Benzenesulfonyl chloride | 1.0 equivalent | Stoichiometric basis |

| Dibutylamine | 1.1-1.5 equivalents (slight excess) | [1] |

| Reaction Conditions | ||

| Solvent | Aqueous medium or organic solvent | [1][2] |

| Base | Sodium Hydroxide or excess amine | [1][2] |

| Temperature | 0-20 °C (initial), can be raised | [1] |

| Reaction Time | 1-6 hours | [1] |

| Product Information | ||

| Typical Yield | 85-95% | [1][2] |

| Purity (after workup) | >90% | General laboratory observation |

| Purity (after vacuum dist.) | 95-98% | [1] |

| Purity (after chromatography) | 95-99% | [1] |

| Molecular Formula | C₁₄H₂₃NO₂S | [1] |

| Molecular Weight | 269.40 g/mol | [1] |

| Appearance | Oily, odorless liquid | [1] |

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of N,N-Dibutylbenzenesulfonamide.

Experimental Workflow:

Caption: Experimental workflow for the synthesis and purification of N,N-Dibutylbenzenesulfonamide.

References

Application Notes and Protocols for the Synthesis of N,N-Dibutylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of N,N-dibutylbenzenesulfonamide, a compound of interest as a plasticizer and a potential scaffold in medicinal chemistry. The synthesis involves the reaction of benzenesulfonyl chloride with dibutylamine in an alkaline aqueous medium. This protocol includes a step-by-step experimental procedure, reagent and product specifications, and purification methods, including aqueous work-up and vacuum distillation. All quantitative data is summarized in tables for clarity. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to enhance understanding.

Introduction

N,N-Dibutylbenzenesulfonamide is a sulfonamide derivative with applications as a plasticizer in various polymers. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, often achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This application note details a high-yield synthesis of N,N-dibutylbenzenesulfonamide, adapted from established procedures, providing a robust and reproducible method for laboratory-scale preparation.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 251-252 | 1.384 (25 °C) | 1.551 |

| Dibutylamine | C₈H₁₉N | 129.24 | 159 | 0.767 (25 °C) | 1.417 |

| Sodium Hydroxide | NaOH | 40.00 | 1388 | 2.13 (25 °C) | - |

Table 2: Product Specifications and Characterization Data

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| N,N-Dibutylbenzenesulfonamide | C₁₄H₂₃NO₂S | 269.41 | 211-212 (at 17 mmHg) | ~1.06 (Predicted) | 1.509 |

Table 3: Experimental Parameters and Results

| Parameter | Value |

| Molar Ratio (Dibutylamine : Benzenesulfonyl Chloride) | 1 : 1.05 |

| Reaction Solvent | 1.0 M Aqueous Sodium Hydroxide |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 94% |

Experimental Protocols

Materials and Equipment

-

Benzenesulfonyl chloride (≥99%)

-

Dibutylamine (≥99%)

-

Sodium hydroxide pellets (≥97%)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-